4-(Nonyloxy)phenyl 4-hydroxybenzoate
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Overview
Description
4-(Nonyloxy)phenyl 4-hydroxybenzoate is an organic compound that belongs to the class of hydroxybenzoates These compounds are characterized by the presence of a hydroxy group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Nonyloxy)phenyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-(nonyloxy)phenol. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
4-hydroxybenzoic acid+4-(nonyloxy)phenolH2SO44-(Nonyloxy)phenyl 4-hydroxybenzoate+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
4-(Nonyloxy)phenyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted aromatic compounds
Scientific Research Applications
4-(Nonyloxy)phenyl 4-hydroxybenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(Nonyloxy)phenyl 4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxybenzoic acid
- 4-(Nonyloxy)phenol
- Phenyl 4-hydroxybenzoate
Uniqueness
4-(Nonyloxy)phenyl 4-hydroxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial purposes.
Properties
CAS No. |
108731-81-3 |
---|---|
Molecular Formula |
C22H28O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(4-nonoxyphenyl) 4-hydroxybenzoate |
InChI |
InChI=1S/C22H28O4/c1-2-3-4-5-6-7-8-17-25-20-13-15-21(16-14-20)26-22(24)18-9-11-19(23)12-10-18/h9-16,23H,2-8,17H2,1H3 |
InChI Key |
SVLKZVNEGPPPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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